

A Researcher's Guide to Procuring (Z)-MDL 105519

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(Z)-MDL 105519	
Cat. No.:	B1663836	Get Quote

For researchers and professionals in drug development engaged in neurological studies, access to specific chemical compounds is paramount. This technical guide provides an indepth overview of procurement options for **(Z)-MDL 105519**, an inactive isomer of the potent and selective NMDA receptor antagonist, MDL 105519. Understanding the availability and characteristics of this compound is crucial for rigorous scientific investigation.

(Z)-MDL 105519 serves as a critical control compound in research exploring the glutamatergic system, particularly the function of the NMDA receptor glycine binding site. Its active (E)-isomer, MDL 105519, is a non-competitive antagonist at this site, exhibiting anticonvulsant and anxiolytic properties. The (Z)-isomer, being inactive, allows researchers to delineate specific from non-specific effects in experimental models.

Reputable Suppliers of (Z)-MDL 105519

Several chemical suppliers offer **(Z)-MDL 105519** for research purposes. The following table summarizes the offerings from a selection of vendors. Please note that availability and pricing are subject to change, and researchers should verify the information directly with the suppliers.



Supplier	Product Name	Catalog Number	Purity	Available Quantities
MedchemExpres s	(Z)-MDL 105519	Not explicitly listed, but available for quote	Not specified	Inquire for details
TargetMol	(Z)-MDL 105519	T16032	Not specified	Inquire for details
BOC Sciences	(Z)-MDL 105519	Not explicitly listed	Not specified	Inquire for details
Immunomart	(Z)-MDL 105519	Not explicitly	Not specified	Inquire for details

Note: Some suppliers may list the compound for quotation, indicating that it may be synthesized on demand.

For comparative studies, the active isomer, MDL 105519, is also available from several suppliers:

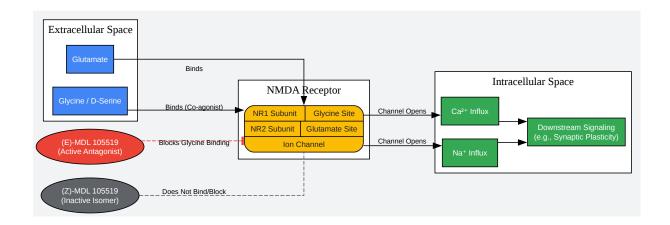
Supplier	Product Name	Catalog Number	Purity	Available Quantities
MedchemExpres s	MDL 105519	HY-101373	>98%	10 mM*1 mL, 5 mg, 10 mg, 50 mg, 100 mg
TargetMol	MDL 105519	T16032	Not specified	Inquire for details
Sigma-Aldrich	MDL 105,519	M219	≥98% (HPLC)	Inquire for details
Immunomart	MDL 105519	T16032-2 mg	Not specified	2 mg

Experimental Context: The NMDA Receptor Glycine Site



MDL 105519 acts as a potent and selective antagonist at the glycine co-agonist site of the NMDA receptor.[1] This receptor is a crucial component of excitatory neurotransmission in the central nervous system. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.

The binding of these ligands allows for the opening of the ion channel, leading to an influx of Ca²⁺ and Na⁺ ions. This influx is a critical step in numerous physiological processes, including synaptic plasticity, learning, and memory. The antagonistic action of MDL 105519 at the glycine site prevents this channel opening, thereby inhibiting NMDA receptor-mediated responses.[1]



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NMDA Receptor activation and antagonism by MDL 105519 isomers.

Key Experimental Protocols

For researchers utilizing **(Z)-MDL 105519** as a control, referencing the protocols used for its active isomer is essential. A foundational experiment is the radioligand binding assay to determine the affinity of compounds for the NMDA receptor glycine site.

Radioligand Binding Assay Protocol (Adapted from Baron et al., 1997)



• Membrane Preparation:

- Homogenize rat brain tissue in a buffered sucrose solution.
- Centrifuge the homogenate at a low speed to remove cellular debris.
- Centrifuge the resulting supernatant at a high speed to pellet the crude membrane fraction.
- Wash the membranes multiple times with a buffer (e.g., Tris-HCl) to remove endogenous ligands.
- Resuspend the final membrane pellet in the assay buffer.

Binding Assay:

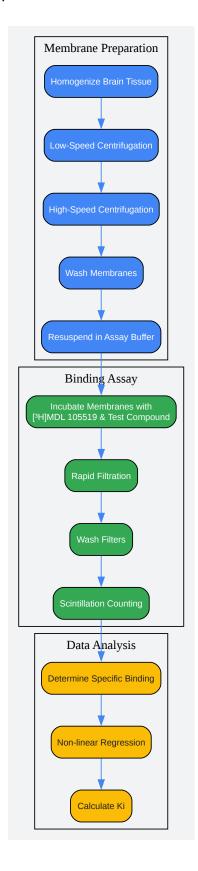
- Incubate the prepared brain membranes with the radioligand, [3H]MDL 105519, in the assay buffer.
- For competition assays, include varying concentrations of the test compound (e.g., MDL 105519 or (Z)-MDL 105519).
- Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient duration to reach equilibrium.
- Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
- Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.
- Measure the radioactivity retained on the filters using liquid scintillation counting.

Data Analysis:

 Determine the specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of a known glycine site ligand) from the total binding.



 Analyze the competition binding data using non-linear regression to calculate the inhibitor constant (Ki) for the test compounds.





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Workflow for a radioligand binding assay.

By procuring **(Z)-MDL 105519** from a reputable supplier and employing rigorous experimental protocols, researchers can effectively investigate the nuanced roles of the NMDA receptor in health and disease.

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References

- 1. medchemexpress.com [medchemexpress.com]
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